O,O'-Ethylene bis(3-chloropropionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O’-Ethylene bis(3-chloropropionate) is an organic compound with the molecular formula C8H12Cl2O4. It is a diester derived from ethylene glycol and 3-chloropropionic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O,O’-Ethylene bis(3-chloropropionate) can be synthesized through the esterification of ethylene glycol with 3-chloropropionic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired diester .
Industrial Production Methods: In an industrial setting, the production of O,O’-Ethylene bis(3-chloropropionate) may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: O,O’-Ethylene bis(3-chloropropionate) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethylene glycol and 3-chloropropionic acid.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Ethylene glycol and substituted 3-chloropropionic acid derivatives.
Reduction: Ethylene glycol and 3-chloropropanol.
Hydrolysis: Ethylene glycol and 3-chloropropionic acid.
Wissenschaftliche Forschungsanwendungen
O,O’-Ethylene bis(3-chloropropionate) has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the production of specialty polymers and resins.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds.
Industrial Applications: The compound is utilized in the manufacturing of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of O,O’-Ethylene bis(3-chloropropionate) involves its reactivity towards nucleophiles and reducing agents. The ester groups in the compound are susceptible to nucleophilic attack, leading to the formation of intermediate products that can undergo further transformations. The chlorine atoms also play a crucial role in substitution reactions, making the compound a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethylene bis(3-bromopropionate): Similar structure but with bromine atoms instead of chlorine.
Ethylene bis(3-iodopropionate): Contains iodine atoms, making it more reactive in certain substitution reactions.
Ethylene bis(3-fluoropropionate): Fluorine atoms provide different reactivity and stability profiles
Uniqueness: O,O’-Ethylene bis(3-chloropropionate) is unique due to its balanced reactivity and stability, making it suitable for a wide range of chemical reactions and applications. The presence of chlorine atoms provides a good balance between reactivity and ease of handling compared to its bromine and iodine analogs .
Eigenschaften
CAS-Nummer |
90783-60-1 |
---|---|
Molekularformel |
C8H12Cl2O4 |
Molekulargewicht |
243.08 g/mol |
IUPAC-Name |
2-(3-chloropropanoyloxy)ethyl 3-chloropropanoate |
InChI |
InChI=1S/C8H12Cl2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-6H2 |
InChI-Schlüssel |
BYAAJQODLNAQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(=O)OCCOC(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.